molecular formula C13H14N4O3 B12570996 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one CAS No. 192525-44-3

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one

Cat. No.: B12570996
CAS No.: 192525-44-3
M. Wt: 274.28 g/mol
InChI Key: YWWVGZBYDANDNA-UHFFFAOYSA-N
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Description

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridazinone core, a piperazine ring, and a furan moiety, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the acylation of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Cyclization: The resulting intermediate undergoes cyclization with hydrazine derivatives to form the pyridazinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one is unique due to its combination of a pyridazinone core, piperazine ring, and furan moiety, which collectively contribute to its distinct chemical properties and potential biological activities.

Properties

CAS No.

192525-44-3

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N4O3/c18-12-4-3-11(14-15-12)16-5-7-17(8-6-16)13(19)10-2-1-9-20-10/h1-4,9H,5-8H2,(H,15,18)

InChI Key

YWWVGZBYDANDNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NNC(=O)C=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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